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Compound of Interest

Compound Name: Dimethyl 3-oxoadipate

Cat. No.: B1580918 Get Quote

An Introduction to a Versatile β-Keto Ester
Dimethyl 3-oxoadipate, also known by its IUPAC name dimethyl 3-oxohexanedioate, is a key

organic compound characterized by the presence of two methyl ester groups and a central

ketone. This unique arrangement of functional groups makes it a valuable and versatile building

block in both biochemical pathways and advanced organic synthesis. For researchers in drug

development and medicinal chemistry, understanding the structure, reactivity, and synthetic

utility of this molecule is crucial for designing novel molecular architectures.

Table 1: Core Chemical Identifiers

Identifier Value

IUPAC Name dimethyl 3-oxohexanedioate

CAS Number 5457-44-3

Molecular Formula C₈H₁₂O₅

Molecular Weight 188.18 g/mol

Common Synonyms
Dimethyl β-ketoadipate, 3-Oxoadipic acid

dimethyl ester
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Part 1: Molecular Structure and Physicochemical
Properties
The structure of dimethyl 3-oxoadipate features a six-carbon backbone. A ketone functional

group is located at the C-3 position, with methyl ester groups at both ends (C-1 and C-6). This

structure gives rise to its characteristic reactivity, including the acidity of the α-hydrogens

adjacent to the carbonyl groups.
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Caption: Chemical structure of dimethyl 3-oxoadipate.

A key characteristic of β-keto esters is their existence in a tautomeric equilibrium between the

keto and enol forms. While the keto form is generally predominant, the enol form is stabilized

by intramolecular hydrogen bonding and conjugation, making it a significant contributor to the

molecule's overall reactivity. This equilibrium is crucial as the enol form acts as a potent

nucleophile in many synthetic transformations.

Caption: Keto-enol tautomerism of dimethyl 3-oxoadipate.

Table 2: Physicochemical Properties
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Property Value Source

Appearance Light yellow to yellow liquid

Boiling Point 122 °C at 0.5 Torr

Density 1.175 g/mL at 20 °C

Refractive Index (n20/D) 1.444

Part 2: Synthesis and Reactivity
A Plausible Synthetic Pathway: The Crossed Claisen
Condensation
The synthesis of linear β-keto esters like dimethyl 3-oxoadipate is effectively achieved

through a crossed or mixed Claisen condensation. This strategy is necessary to prevent self-

condensation of the starting materials. A highly effective approach involves the reaction

between an ester that can form an enolate (the donor) and one that cannot (the acceptor).

For the synthesis of dimethyl 3-oxoadipate, a logical pathway is the condensation of dimethyl

succinate (the enolate donor) with dimethyl oxalate (the electrophilic acceptor). Dimethyl

oxalate is an ideal acceptor as it lacks α-hydrogens and therefore cannot self-condense.
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Caption: Synthetic workflow via Crossed Claisen Condensation.
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Experimental Protocol: Synthesis via Claisen
Condensation
This protocol is a representative methodology based on established Claisen condensation

principles.

Preparation: To a flame-dried, three-necked flask equipped with a reflux condenser, a

dropping funnel, and a nitrogen inlet, add sodium methoxide (1.1 equivalents) and

anhydrous diethyl ether or THF as the solvent.

Enolate Formation: Cool the suspension to 0°C in an ice bath. Add a solution of dimethyl

succinate (1.0 equivalent) in the chosen solvent dropwise via the dropping funnel over 30

minutes with constant stirring under a nitrogen atmosphere.

Condensation: After the addition is complete, add a solution of dimethyl oxalate (1.0

equivalent) in the same solvent dropwise at 0°C. Allow the reaction mixture to warm to room

temperature and stir for 12-18 hours.

Initial Workup: Quench the reaction by carefully pouring it into a beaker containing ice and

dilute hydrochloric acid to neutralize the excess base.

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl

ether (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous

sodium sulfate.

Purification of Intermediate: Remove the solvent under reduced pressure. The resulting

crude product, dimethyl 2,3-dioxoadipate, can be purified by vacuum distillation.

Decarboxylation: Gently heat the purified intermediate. The oxalyl group is thermally labile

and will be eliminated as carbon monoxide, yielding the final product, dimethyl 3-
oxoadipate. This step can also be facilitated by heating in the presence of a mild acid.

Final Purification: The final product can be further purified by vacuum distillation to yield a

light yellow oil.

Part 3: Applications in Research and Development
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Central Role in Biochemical Pathways
Dimethyl 3-oxoadipate is the ester form of 3-oxoadipic acid (also known as β-ketoadipic acid),

a critical intermediate in the 3-oxoadipate pathway. This metabolic pathway is employed by

various bacteria and fungi to degrade aromatic compounds, such as lignin derivatives, into

intermediates of central metabolism like succinyl-CoA and acetyl-CoA. The pathway consists of

two main converging branches: the catechol branch and the protocatechuate branch, both of

which culminate in the formation of 3-oxoadipate before it is cleaved. This makes the study of

this pathway and its intermediates highly relevant for bioremediation and understanding

microbial carbon cycling.

A Precursor for Heterocyclic Synthesis
The true power of dimethyl 3-oxoadipate in drug development lies in its utility as a versatile

precursor for the synthesis of complex heterocyclic systems. Nitrogen-containing heterocycles

are foundational scaffolds in a vast number of pharmaceuticals. The dicarbonyl nature of

dimethyl 3-oxoadipate allows it to react with a variety of dinucleophiles to form diverse ring

systems.

For instance, condensation reactions with hydrazines can yield pyridazinones, while reactions

with hydroxylamine can lead to isoxazolones. Its reaction with amidines or guanidines can be a

route to pyrimidine derivatives. These heterocyclic cores are prevalent in molecules with a wide

range of biological activities.

Part 4: Analytical Methodologies
High-Performance Liquid Chromatography (HPLC)
A reliable method for the analysis and purification of dimethyl 3-oxoadipate utilizes reverse-

phase HPLC.

Column: Newcrom R1 or equivalent C18 column.

Mobile Phase: A gradient of acetonitrile and water, with a small amount of acid modifier. For

standard analysis, 0.1% phosphoric acid can be used. For Mass-Spec (MS) compatible

applications, 0.1% formic acid is recommended.
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Detection: UV detection at a wavelength corresponding to the carbonyl chromophore

(typically around 210-254 nm).

Application: This method is scalable and suitable for purity analysis, impurity isolation in

preparative separations, and pharmacokinetic studies.

Conclusion
Dimethyl 3-oxoadipate is more than a simple organic molecule; it is a pivotal intermediate in

microbial metabolism and a powerful, flexible tool for synthetic chemists. Its unique structure,

characterized by a β-keto ester moiety, provides a gateway to a rich variety of chemical

transformations. For researchers and scientists in drug development, a thorough understanding

of its synthesis, reactivity, and applications is essential for leveraging its potential in the

creation of novel and potent therapeutic agents. The synthetic pathways it enables, particularly

in the realm of heterocyclic chemistry, ensure its continued relevance in the ongoing quest for

new medicines.

References
The old 3-oxoadipate pathway revisited: new insights in the catabolism of aromatics in the

saprophytic fungus Aspergillus nidulans. (n.d.). PubMed. [Link]

Marín, M., Pérez-Pantoja, D., Donoso, R., Wray, V., González, B., & Pieper, D. H. (2010).

To cite this document: BenchChem. [Dimethyl 3-Oxoadipate: A Technical Guide for Advanced
Research]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1580918#dimethyl-3-oxoadipate-chemical-structure-
and-iupac-name]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 7 Tech Support

https://www.benchchem.com/product/b1580918?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/32337610/
https://www.benchchem.com/product/b1580918#dimethyl-3-oxoadipate-chemical-structure-and-iupac-name
https://www.benchchem.com/product/b1580918#dimethyl-3-oxoadipate-chemical-structure-and-iupac-name
https://www.benchchem.com/product/b1580918#dimethyl-3-oxoadipate-chemical-structure-and-iupac-name
https://www.benchchem.com/product/b1580918#dimethyl-3-oxoadipate-chemical-structure-and-iupac-name
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1580918?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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